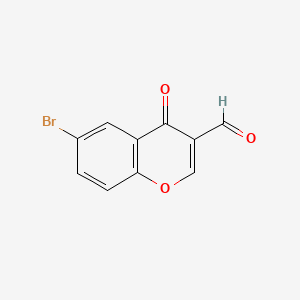

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEZXSJBHMOQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346713 | |

| Record name | 6-Bromo-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52817-12-6 | |

| Record name | 6-Bromo-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3-formylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a key heterocyclic compound. It serves as a valuable building block in organic synthesis and belongs to the 3-formylchromone class of compounds, which are noted for their diverse biological activities. This guide covers its chemical identifiers, structural characteristics, potential therapeutic significance, and detailed experimental protocols.

Chemical Identifiers and Properties

The following table summarizes the key identifiers and physicochemical properties for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.

| Identifier Type | Value |

| CAS Number | 52817-12-6[1] |

| IUPAC Name | 6-bromo-4-oxochromene-3-carbaldehyde[1] |

| Molecular Formula | C₁₀H₅BrO₃[1] |

| Molecular Weight | 253.05 g/mol [1] |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)C(=CO2)C=O[1] |

| InChI | InChI=1S/C10H5BrO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H[1] |

| InChIKey | PCEZXSJBHMOQFT-UHFFFAOYSA-N[1] |

| ChEMBL ID | CHEMBL85756[1] |

| PubChem CID | 614309[1] |

Structural Characteristics and Crystallography

Crystallographic studies of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde reveal significant structural features that are critical for understanding its reactivity and intermolecular interactions.

The non-hydrogen atoms of the molecule are essentially coplanar, with a root-mean-square deviation of 0.0420 Å from the mean plane.[2][3] In its crystal structure, the molecules are linked through notable non-covalent interactions. A key feature is the presence of halogen bonds, where a Br⋯O interaction of 3.191 Å is observed between the bromine atom at the 6-position and the formyl oxygen atom of an adjacent molecule.[2][3][4] This type of interaction is a subject of great interest in supramolecular chemistry and rational drug design.[2][3]

In addition to halogen bonding, the crystal packing is stabilized by π–π stacking interactions between the pyran and benzene rings of neighboring molecules, with a short centroid–centroid distance of 3.495 Å.[2][3] The formation of halogen bonds is dependent on the specific halogen and its position; for instance, the analogous 6-chloro derivative does not form a similar halogen bond, which is attributed to the larger size of the σ-hole on the bromine atom.[2]

Potential Biological Significance

While specific signaling pathways for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde are not extensively detailed, the broader class of 3-formylchromone derivatives has demonstrated a range of biological activities. The presence of an α,β-unsaturated aldehyde moiety makes these compounds reactive Michael acceptors, which is believed to contribute to their biological effects.[5]

Studies on various 3-formylchromone derivatives have reported:

-

Tumor Cell-Specific Cytotoxicity : Some derivatives have shown selective cytotoxicity against human tumor cell lines compared to normal cells.[5][6][7]

-

Urease Inhibition : The related compound 6,8-dibromo-3-formylchromone exhibited potent inhibitory activity against urease, an important enzyme in the pathogenesis of Helicobacter pylori.[5][6][7][8]

-

Antimicrobial Activity : Other derivatives have shown activity against H. pylori.[5][6][7]

These findings suggest that 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a promising scaffold for the development of novel therapeutic agents.

Experimental Protocols

1. Synthesis via Vilsmeier-Haack Reaction

This protocol describes a common method for synthesizing 3-formylchromones from the corresponding 2'-hydroxyacetophenones.

-

Starting Material : 1-(5-Bromo-2-hydroxyphenyl)ethanone.

-

Reagents : Dry N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).

-

Procedure :

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place dry DMF (approx. 5-10 equivalents).

-

Cool the flask in an ice bath to 0 °C.

-

Add POCl₃ (approx. 3-4 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C. This forms the Vilsmeier reagent.

-

After the addition is complete, remove the ice bath and allow the mixture to stir for 30 minutes at room temperature.

-

Add a solution of 1-(5-Bromo-2-hydroxyphenyl)ethanone (1 equivalent) in a minimum amount of dry DMF to the Vilsmeier reagent.

-

Heat the reaction mixture to 45–55 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and pour it carefully onto crushed ice with stirring.

-

A solid precipitate will form. Allow the ice to melt completely, then collect the crude product by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product in vacuo. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

-

2. Purification by Crystallization

This protocol is suitable for obtaining high-purity, single crystals for analysis, such as X-ray diffraction.

-

Solvent : N,N-Dimethylformamide (DMF).

-

Procedure :

-

Dissolve the crude or purified 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde in a minimal amount of DMF at room temperature to create a saturated or near-saturated solution.

-

Filter the solution if any insoluble impurities are present.

-

Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

-

Allow the vial to stand undisturbed at room temperature.

-

Single crystals suitable for X-ray diffraction will form over several days as the solvent slowly evaporates.[2][3]

-

Collect the crystals by decanting the mother liquor and gently washing them with a small amount of a solvent in which the compound is sparingly soluble (e.g., cold ethanol or diethyl ether) before drying.

-

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow from starting materials to the final, purified crystalline product.

Caption: Synthesis and purification workflow diagram.

References

- 1. 6-Bromo-3-formylchromone | C10H5BrO3 | CID 614309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. libir.josai.ac.jp [libir.josai.ac.jp]

- 6. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic data and experimental protocols for the characterization of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a valuable intermediate in the synthesis of various biologically active compounds.

This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. Detailed experimental methodologies for its synthesis and subsequent spectroscopic analyses are also presented, offering a comprehensive resource for its application in medicinal chemistry and organic synthesis.

Spectroscopic Data Summary

The empirical formula for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is C₁₀H₅BrO₃, with a molecular weight of 253.05 g/mol . The structural and electronic characteristics of this molecule give rise to a distinct spectroscopic fingerprint, which is detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule. The data presented here is consistent with the assigned structure.

Table 1: ¹H NMR Spectroscopic Data for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.15 | s | 1H | CHO |

| 8.95 | s | 1H | H-2 |

| 8.35 | d, J = 2.5 Hz | 1H | H-5 |

| 7.95 | dd, J = 8.9, 2.5 Hz | 1H | H-7 |

| 7.85 | d, J = 8.9 Hz | 1H | H-8 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 188.7 | CHO |

| 175.0 | C-4 |

| 164.2 | C-2 |

| 155.0 | C-8a |

| 138.0 | C-7 |

| 128.8 | C-5 |

| 126.8 | C-4a |

| 121.5 | C-8 |

| 119.8 | C-6 |

| 119.5 | C-3 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule. The data below was obtained from a KBr wafer sample.

Table 3: IR Spectroscopic Data for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1645 | Strong | C=O stretch (γ-pyrone) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1220 | Strong | C-O-C stretch (ether) |

| ~830 | Strong | C-H bend (aromatic) |

| ~680 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Table 4: Mass Spectrometry Data for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

| m/z | Relative Intensity (%) | Assignment |

| 252/254 | High | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |

| 224/226 | Medium | [M-CO]⁺ |

| 196/198 | Low | [M-2CO]⁺ |

| 145 | Medium | [M-Br-CO]⁺ |

| 117 | Low | [C₇H₅O₂]⁺ |

| 63 | Low | [C₅H₃]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde and the acquisition of the presented spectroscopic data.

Synthesis: Vilsmeier-Haack Formylation

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is synthesized from the corresponding 5'-bromo-2'-hydroxyacetophenone via the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic substrate.

General Procedure:

-

To a cooled (0 °C) solution of 5'-bromo-2'-hydroxyacetophenone in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring.

-

The reaction mixture is then stirred at room temperature for several hours.

-

Upon completion, the reaction mixture is carefully poured into crushed ice and neutralized with a suitable base (e.g., sodium hydroxide solution).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard parameters for acquisition include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz or higher. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are used to ensure the detection of all carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction (GC-MS): A dilute solution of the sample in a volatile organic solvent is injected into a gas chromatograph (GC) coupled to a mass spectrometer. The GC separates the components of the sample before they enter the mass spectrometer.

-

Ionization and Analysis: In the mass spectrometer, the sample molecules are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.

Logical Workflow for Compound Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Crystal structure analysis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

An In-depth Technical Guide on the Crystal Structure Analysis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

This technical guide provides a comprehensive overview of the crystal structure analysis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a compound of interest in medicinal chemistry and material science. This document details the experimental procedures, summarizes the crystallographic data, and discusses the key structural features, including intermolecular interactions.

Introduction

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde (C₁₀H₅BrO₃) is a brominated derivative of the 3-formylchromone scaffold. Chromone derivatives are known for a wide range of biological activities, and the introduction of a bromine atom can significantly influence their physicochemical properties and biological interactions. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for rational drug design and the development of novel materials. This guide focuses on the single-crystal X-ray diffraction analysis of the title compound, revealing its molecular geometry and supramolecular architecture.

Experimental Protocols

The determination of the crystal structure of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde involves several key stages, from crystal growth to data analysis and structure refinement.

2.1. Synthesis and Crystallization

Single crystals of the title compound suitable for X-ray diffraction were obtained from a commercially available sample. The crystallization process was carried out through the slow evaporation of a solution of the compound in N,N-dimethylformamide at room temperature[1][2].

2.2. X-ray Data Collection and Processing

A suitable single crystal was mounted on a Rigaku AFC-7R diffractometer. The diffraction data were collected at a low temperature of 100 K to minimize thermal vibrations of the atoms. The instrument was equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71069 Å)[2]. The data were collected using ω–2θ scans. A ψ scan absorption correction was applied to the collected data[1]. The collected data were then processed, which included integration of the reflection intensities and reduction to structure factors.

2.3. Structure Solution and Refinement

The crystal structure was solved using direct methods with the SIR92 program and refined by full-matrix least-squares on F² using the SHELXL97 software[1]. The non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model[1].

Data Presentation

The crystallographic data and refinement details are summarized in the tables below for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details [1][2]

| Parameter | Value |

| Chemical Formula | C₁₀H₅BrO₃ |

| Formula Weight | 253.05 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | |

| a | 6.5743 (18) Å |

| b | 6.967 (3) Å |

| c | 10.350 (4) Å |

| α | 71.02 (3)° |

| β | 85.53 (3)° |

| γ | 70.67 (3)° |

| Volume | 422.8 (3) ų |

| Z | 2 |

| Calculated Density | 1.988 Mg/m³ |

| Absorption Coefficient (μ) | 4.85 mm⁻¹ |

| F(000) | 248 |

| Crystal Size | 0.42 × 0.40 × 0.38 mm |

| Radiation | Mo Kα (λ = 0.71069 Å) |

| Temperature | 100 K |

| Data Collection Method | ω–2θ scans |

| Diffractometer | Rigaku AFC-7R |

| Reflections Collected | 2389 |

| Independent Reflections | 1944 |

| R(int) | 0.024 |

| Refinement Method | Full-matrix least-squares on F² |

| R[F² > 2σ(F²)] | 0.030 |

| wR(F²) | 0.077 |

| Goodness-of-fit (S) | 1.16 |

Table 2: Key Intermolecular Interaction Geometries [1][2]

| Interaction Type | Atoms Involved | Distance (Å) | Angle (°) |

| Halogen Bond | Br1···O3 | 3.191 (2) | |

| C6—Br1···O3 | 167.32 (10) | ||

| C10=O3···Br1 | 168.4 (2) | ||

| π–π Stacking | Centroid(Pyran)···Centroid(Benzene) | 3.495 (2) |

Structural Analysis and Visualization

The molecular structure of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde reveals that the non-hydrogen atoms are essentially coplanar, with a root-mean-square deviation of 0.0420 Å from the mean plane[1][2]. The crystal packing is stabilized by a combination of halogen bonds and π–π stacking interactions.

4.1. Intermolecular Interactions

A significant feature of the crystal structure is the presence of a halogen bond between the bromine atom at the 6-position and the formyl oxygen atom of an adjacent molecule[1][2]. This interaction, with a Br···O distance of 3.191 (2) Å, is directional and plays a crucial role in the supramolecular assembly[1][2]. Additionally, the molecules form layers parallel to the (101) plane through π–π stacking interactions between the pyran and benzene rings of neighboring molecules, with a shortest centroid-to-centroid distance of 3.495 (2) Å[1][2].

4.2. Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure determination and the logical relationship of the intermolecular interactions that define the crystal packing.

Figure 1: Experimental workflow for the crystal structure analysis.

Figure 2: Intermolecular interactions governing the crystal packing.

Conclusion

The crystal structure analysis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde provides valuable insights into its solid-state conformation and the nature of the intermolecular forces that dictate its crystal packing. The prevalence of halogen bonding and π–π stacking interactions are key determinants of the supramolecular architecture. This detailed structural information is fundamental for understanding the structure-property relationships of this class of compounds and can guide future efforts in the design and development of new therapeutic agents and functional materials. The comparison with related structures, such as the 6-chloro and 6,8-dibromo analogs, highlights the subtle yet significant role of the halogen substituent in directing the crystal packing[2][3].

References

Solubility Profile of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for solubility determination, including expected solubility in common solvents based on chemical principles and detailed experimental protocols for empirical testing.

Expected Qualitative Solubility

The solubility of a compound is largely dictated by its molecular structure, including polarity and the potential for hydrogen bonding. 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde possesses several polar functional groups (a carbonyl group, an ether linkage, and a carbaldehyde group) and a relatively nonpolar aromatic ring system with a bromine substituent. This structure suggests a degree of solubility in a range of organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1]

Based on its structure, the expected qualitative solubility in common laboratory solvents is summarized below. It is important to note that these are predictions and should be confirmed through experimental validation.

Table 1: Predicted Qualitative Solubility of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | The high polarity of DMSO is well-suited to dissolve a wide range of organic compounds, including those with multiple polar functional groups. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble to Sparingly Soluble | Acetone's polarity should allow for the dissolution of the compound, although possibly to a lesser extent than DMSO. |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | The presence of a hydroxyl group in ethanol allows for hydrogen bonding, which may facilitate the dissolution of the compound. |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble | Similar to ethanol, methanol is a polar protic solvent that can engage in hydrogen bonding. |

| Water | H₂O | Polar Protic | Insoluble | Despite its polar functional groups, the large, nonpolar aromatic core of the molecule is expected to make it insoluble in water. |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Insoluble | The overall polarity of the compound is likely too high for it to be soluble in a nonpolar solvent like diethyl ether. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a systematic approach is required. The following protocols are adapted from established methods for solubility testing of organic compounds.[2][3][4]

Materials and Equipment

-

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

-

A selection of solvents (e.g., DMSO, acetone, ethanol, methanol, water, diethyl ether)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Optional: Spectrophotometer or HPLC for quantitative analysis

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, sparingly soluble, or insoluble in a given solvent.

-

Preparation : Weigh approximately 1-5 mg of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde and place it into a small test tube.

-

Solvent Addition : Add 0.1 mL of the selected solvent to the test tube.

-

Mixing : Vigorously mix the contents using a vortex mixer for at least 60 seconds.

-

Observation : Visually inspect the solution.

-

Soluble : The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble : A portion of the solid dissolves, but some solid particles remain.

-

Insoluble : The solid does not appear to dissolve.

-

-

Incremental Solvent Addition : If the compound is not fully soluble, add another 0.9 mL of the solvent and vortex again. Observe the solution for any changes in solubility.

-

Record Results : Document the observations for each solvent tested.

Protocol 2: Semi-Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise estimation of the solubility of the compound.

-

Sample Preparation : Accurately weigh a specific amount of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde (e.g., 10 mg) and place it in a vial.

-

Solvent Addition : Add a known volume of the chosen solvent (e.g., 1 mL) to the vial.

-

Equilibration : Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Allow the vial to stand undisturbed until any undissolved solid has settled.

-

Filtration : Carefully withdraw a sample of the supernatant using a pipette and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Analysis : Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation : The solubility can then be calculated in terms of mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of an organic compound like 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.

References

An In-depth Technical Guide to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its historical discovery, rooted in the application of the Vilsmeier-Haack reaction to chromone systems, and presents a detailed, modern experimental protocol for its synthesis. A thorough characterization of the compound is provided, including tabulated physical, crystallographic, and spectral data. Furthermore, this guide illustrates the synthetic pathway and discusses the compound's significance as a versatile precursor for the development of novel bioactive molecules.

Introduction and Historical Context

The story of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is intrinsically linked to the development of synthetic methodologies for the broader class of 3-formylchromones. These compounds have garnered significant interest due to the chromone scaffold being a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] The introduction of a reactive formyl group at the C-3 position provides a versatile handle for further chemical modifications, making 3-formylchromones valuable intermediates in drug discovery.[2]

The key synthetic transformation enabling the efficient preparation of 3-formylchromones is the Vilsmeier-Haack reaction . First reported by Anton Vilsmeier and Albrecht Haack in 1927, this reaction initially focused on the formylation of activated aromatic compounds. It was the seminal work of A. Nohara, T. Umetani, and Y. Sanno in 1974 that demonstrated a facile, one-step synthesis of various 4-oxo-4H-1-benzopyran-3-carboxaldehydes (3-formylchromones) by applying the Vilsmeier-Haack reaction to o-hydroxyacetophenone derivatives.[3][4][5] This breakthrough provided a straightforward and high-yielding route to this important class of compounds, paving the way for extensive research into their chemical reactivity and biological activities. 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde emerged from this lineage as a key analogue, with the bromo-substituent offering a site for further functionalization and influencing the molecule's electronic properties and biological interactions.

Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

The synthesis of the title compound is achieved via the Vilsmeier-Haack formylation of 5'-bromo-2'-hydroxyacetophenone. The reaction proceeds through the formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then acts as the formylating agent.

Reaction Scheme

Figure 1: Synthetic pathway for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.

Experimental Protocol

The following protocol is adapted from the synthesis of 6-substituted-4-oxo-4H-chromene-3-carbaldehydes reported by Gordon et al. (2018).

Materials:

-

5'-Bromo-2'-hydroxyacetophenone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (10 mL) in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (4.0 mL, 43 mmol) dropwise to the cooled DMF with continuous stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, add 5'-bromo-2'-hydroxyacetophenone (2.0 g, 9.3 mmol) portion-wise to the reaction mixture.

-

Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to afford 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde as a solid.

Yield: 85%

Physicochemical and Spectroscopic Data

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅BrO₃ | [6] |

| Molecular Weight | 253.05 g/mol | [6] |

| Appearance | Solid | |

| Melting Point | 190-193 °C | |

| CAS Number | 52817-12-6 | [6] |

| InChI Key | PCEZXSJBHMOQFT-UHFFFAOYSA-N | [7] |

Crystallographic Data

The single-crystal X-ray diffraction data provides detailed insights into the three-dimensional structure of the molecule.

| Parameter | Value | Reference |

| Crystal System | Triclinic | [8][9] |

| Space Group | P-1 | [8][9] |

| a (Å) | 6.5743 (18) | [8][9] |

| b (Å) | 6.967 (3) | [8][9] |

| c (Å) | 10.350 (4) | [8][9] |

| α (°) | 71.02 (3) | [8][9] |

| β (°) | 85.53 (3) | [8][9] |

| γ (°) | 70.67 (3) | [8][9] |

| Volume (ų) | 422.8 (3) | [8][9] |

| Z | 2 | [8][9] |

Spectroscopic Data

The following ¹H and ¹³C NMR data are based on the spectra provided in the supplementary material of the work by Gordon et al. (2018).

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

10.38 (s, 1H, -CHO)

-

8.61 (s, 1H, H-2)

-

8.35 (d, J = 2.4 Hz, 1H, H-5)

-

7.84 (dd, J = 8.8, 2.4 Hz, 1H, H-7)

-

7.61 (d, J = 8.8 Hz, 1H, H-8)

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

188.0 (-CHO)

-

176.5 (C-4)

-

159.2 (C-2)

-

154.8 (C-9)

-

139.1 (C-7)

-

128.0 (C-5)

-

125.7 (C-10)

-

120.9 (C-8)

-

120.3 (C-6)

-

115.5 (C-3)

Mass spectral data is available through the PubChem database.[7]

-

Major Fragments (m/z): 254, 252, 225, 223, 173, 144, 96, 68

-

Expected Absorptions (cm⁻¹):

-

~3100-3000 (Ar-H stretch)

-

~1690-1670 (C=O aldehyde stretch)

-

~1650-1630 (C=O γ-pyrone stretch)

-

~1600-1450 (C=C aromatic stretch)

-

Logical Relationships and Applications

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a highly versatile intermediate. The electron-withdrawing nature of the chromone ring and the aldehyde group makes the C-2 position susceptible to nucleophilic attack, while the aldehyde itself is a prime site for condensation reactions. The bromo-substituent on the benzene ring can participate in cross-coupling reactions, further expanding its synthetic utility.

Figure 2: Reactivity and synthetic potential of the core compound.

This reactivity profile makes 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde a valuable starting material for the synthesis of a wide array of complex heterocyclic systems. These derived compounds are frequently investigated for various biological activities, including:

-

Anticancer agents [2]

-

Anti-inflammatory agents

-

Antimicrobial and antifungal compounds [10]

-

Enzyme inhibitors

The presence of the bromine atom is particularly significant as it can form halogen bonds, which are increasingly recognized for their role in molecular recognition and drug-receptor interactions.[8][9]

Conclusion

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde stands as a testament to the enduring utility of classic organic reactions in the generation of novel molecular scaffolds. From its conceptual origins in the Vilsmeier-Haack reaction to its modern-day application as a versatile building block, this compound continues to be of significant interest to the scientific community. This guide has provided a detailed account of its history, a reliable synthetic protocol, and a comprehensive set of characterization data, which should serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. sciforum.net [sciforum.net]

- 4. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. 6-Bromo-3-formylchromone | C10H5BrO3 | CID 614309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

A Technical Guide to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a key building block in medicinal chemistry and organic synthesis. Its unique structural features make it a valuable scaffold for the development of novel therapeutic agents.

Core Molecular Data

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a derivative of the chromone family, which is recognized for its pharmacological importance.[1][2] The molecule's key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₅BrO₃ | [1][3][4] |

| Molecular Weight | 253.05 g/mol | [1][3][4] |

| Monoisotopic Mass | 251.94221 Da | [1] |

| CAS Number | 52817-12-6 | [1][4] |

| IUPAC Name | 6-bromo-4-oxochromene-3-carbaldehyde | [1][4] |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)C(=CO2)C=O | [1][4] |

| InChIKey | PCEZXSJBHMOQFT-UHFFFAOYSA-N | [1] |

Structural and Crystallographic Insights

Crystallographic studies reveal that the non-hydrogen atoms of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde are essentially coplanar.[3][5][6][7] A defining characteristic of its solid-state structure is the formation of intermolecular halogen bonds.[3][5][6][7] The bromine atom at the 6-position interacts with the formyl oxygen atom of an adjacent molecule, an interaction that is crucial for rational drug design and supramolecular chemistry.[1][3][5][6][7]

| Crystal System | Triclinic | [3][5][7] |

| Space Group | P-1 | [5][7] |

| Unit Cell Dimensions | a = 6.5743 Å, b = 6.967 Å, c = 10.350 Å | [3][5][7] |

| α = 71.02°, β = 85.53°, γ = 70.67° | [3][5][7] | |

| Halogen Bond (Br···O) | 3.191 Å | [3][6] |

Synthesis Protocol: Vilsmeier-Haack Reaction

The synthesis of 3-formylchromones, including the 6-bromo derivative, is commonly achieved via the Vilsmeier-Haack reaction. This one-step method utilizes a substituted 2-hydroxyacetophenone as the starting material and a Vilsmeier reagent (formed in situ from dimethylformamide and phosphorus oxychloride) to effect a cyclization and formylation.

General Experimental Protocol

This protocol is a representative procedure based on the synthesis of substituted 3-formylchromones.

-

Vilsmeier Reagent Preparation: To a stirred solution of dry N,N-dimethylformamide (DMF, ~10 molar equivalents), phosphorus oxychloride (POCl₃, ~4 molar equivalents) is added dropwise under an inert atmosphere at a controlled temperature (typically 0-10 °C). The mixture is then stirred for an additional hour at a slightly elevated temperature (e.g., 50 °C) to ensure complete formation of the electrophilic Vilsmeier reagent.

-

Reaction with Acetophenone: The starting material, 1-(5-bromo-2-hydroxyphenyl)ethanone (1 molar equivalent), dissolved in a minimal amount of dry DMF, is added dropwise to the prepared Vilsmeier reagent.

-

Reaction Progression: The reaction mixture is heated (typically between 70-90 °C) and stirred for several hours. The progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured into crushed ice with vigorous stirring.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or N,N-dimethylformamide) to yield 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde as a solid.

Synthetic Workflow

The following diagram illustrates the key steps in the Vilsmeier-Haack synthesis of the title compound.

Caption: Vilsmeier-Haack synthesis workflow.

Applications in Drug Development

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde serves as a versatile precursor for synthesizing novel molecules with potential therapeutic value.[1] The chromone core is a privileged scaffold in medicinal chemistry, and the presence of the reactive aldehyde group at the 3-position and the bromine atom at the 6-position allows for diverse chemical modifications.[1][2]

-

Enzyme Inhibition: Derivatives of 3-formylchromone have demonstrated potential as inhibitors for various enzymes, including topoisomerases, α-glucosidase, and the main protease of coronaviruses.[1]

-

Anticancer Activity: The compound is a valuable starting material for creating novel hybrid molecules with anticancer properties.[1]

-

Rational Drug Design: The bromine atom's ability to participate in halogen bonding can enhance the binding affinity and specificity of drug candidates to their biological targets. This feature is actively exploited in structure-based drug design to improve potency and pharmacokinetic profiles.[1]

References

- 1. sciforum.net [sciforum.net]

- 2. 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | 52817-12-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study [scite.ai]

- 6. 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacological Potential of Chromone Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold, a benzopyran-4-one core, represents a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[1] Both natural and synthetic chromone derivatives have demonstrated a remarkable spectrum of biological activities, making them a fertile ground for the development of novel therapeutics. This technical guide provides an in-depth overview of the key biological activities of chromone derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid in drug discovery and development efforts.

Anticancer Activity

Chromone derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against various cancer cell lines.[2][3] Their mechanisms of action are diverse and include the inhibition of kinases, topoisomerases, and the induction of apoptosis.[4]

Quantitative Data: Anticancer Activity of Chromone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected chromone derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Epiremisporine H | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 | |

| Epiremisporine H | A549 (Non-small Lung Cancer) | 31.43 ± 3.01 | |

| Chromone Derivative 11c | KB (Oral Cavity Cancer) | 73.32 | [5] |

| Chromone Derivative 11c | NCI-H187 (Small Cell Lung Cancer) | 36.79 | [5] |

| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide A1 | MCF-7 (Breast Cancer) | 37.13 (µg/ml) | [6] |

| Chromone Derivative 2i | HeLa (Cervical Cancer) | 34.9 | [7] |

| Chromone Derivative 2b | HeLa (Cervical Cancer) | 95.7 | [7] |

| Chromone Derivative 4 | A549 (Lung Carcinoma) | 32.29 ± 4.83 | [8] |

| Chromone Derivative 4 | HT-29 (Colon Carcinoma) | 50.88 ± 2.29 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][9]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the chromone derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Chromone derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as p38 MAPK and NF-κB.[10][11][12]

Quantitative Data: Anti-inflammatory Activity of Chromone Derivatives

The following table presents the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values of selected chromone derivatives for the inhibition of nitric oxide (NO) production or other inflammatory markers.

| Compound | Assay | Cell Line | IC50/EC50 (µM) | Reference |

| Compound 5-9 | NO Production Inhibition | RAW264.7 | 5.33 ± 0.57 | [13] |

| 3',4',5-trihydroxy-2-styrylchromone | NF-κB Activation Inhibition | THP-1 | Not specified, but most active | [11] |

| Epiremisporine G | Superoxide Anion Generation | Human Neutrophils | 31.68 ± 2.53 | |

| Epiremisporine H | Superoxide Anion Generation | Human Neutrophils | 33.52 ± 0.42 | |

| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one | Superoxide Anion Generation | Human Neutrophils | 5.0 ± 1.4 | [14] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[15][16]

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4)

-

Sodium nitrite (for standard curve)

-

Cell culture medium

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat cells with various concentrations of chromone derivatives for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

Signaling Pathway: Inhibition of p38 MAPK and NF-κB Pathways

Chromone derivatives can exert their anti-inflammatory effects by modulating key signaling cascades.

Caption: Chromone derivatives inhibit inflammatory responses via the p38 MAPK and NF-κB pathways.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Chromone derivatives have shown promising activity against a range of bacteria and fungi.[9][17]

Quantitative Data: Antimicrobial Activity of Chromone Derivatives

The following table displays the Minimum Inhibitory Concentration (MIC) values of various chromone derivatives against different microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 6e | E. coli | 6.5 | [17] |

| A1 | E. coli | 100 | [6] |

| A1 | P. vulgaris | 100 | [6] |

| 3c | B. subtilis | 0.78 | [9] |

| 3h | B. subtilis | 1.56 | [9] |

| 3h | S. cerevisiae | 0.78 | [9] |

| 3c | C. albicans | 3.12 | [9] |

| Chroman-4-one derivative 3 | C. albicans | 128 | [10] |

| Chroman-4-one derivative 3 | S. epidermidis | 256 | [10] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

-

Mueller-Hinton Broth (or other suitable broth)

-

Bacterial/fungal inoculum

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a serial two-fold dilution of the chromone derivatives in the broth in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

Oxidative stress is a key contributor to aging and various diseases. Chromone derivatives, particularly those with phenolic hydroxyl groups, are effective antioxidants.[10]

Quantitative Data: Antioxidant Activity of Chromone Derivatives

The following table shows the antioxidant activity of selected chromone derivatives, often expressed as IC50 values in radical scavenging assays.

| Compound | Assay | IC50 (µg/mL) | Reference |

| A5 | DPPH Radical Scavenging | 0.5 | [6] |

| Fisetin | DPPH Radical Scavenging | 21.53 ± 3.89 (µM) | |

| Luteolin | DPPH Radical Scavenging | 17.64 ± 2.33 (µM) | |

| Quercetin | DPPH Radical Scavenging | 16.42 ± 1.67 (µM) |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Methanol or ethanol

-

Ascorbic acid (positive control)

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare various concentrations of the chromone derivatives in a suitable solvent.

-

Mix the sample solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

Experimental Workflow: DPPH Assay

Caption: Workflow for determining antioxidant activity using the DPPH radical scavenging assay.

Synthesis of Chromone Derivatives

A variety of synthetic methods have been developed to access the chromone core and its derivatives. Common strategies include the Baker-Venkataraman rearrangement and the Claisen condensation.[1]

General Synthetic Routes:

-

Baker-Venkataraman Rearrangement: This method involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring.

-

Claisen Condensation: The condensation of an o-hydroxyacetophenone with an ester in the presence of a strong base yields a 1,3-diketone intermediate, which is subsequently cyclized to the chromone.

-

Microwave-assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for various chromone synthesis methods.

This guide provides a foundational overview of the significant biological activities of chromone derivatives. The presented data, protocols, and diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery, facilitating the exploration and development of this versatile class of compounds into novel therapeutic agents.

References

- 1. Chromone and flavone synthesis [organic-chemistry.org]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. asianpubs.org [asianpubs.org]

- 16. ijrar.org [ijrar.org]

- 17. Synthesis of Chromones and Their Applications During the Last Ten Years | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde for Researchers

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde (CAS No. 52817-12-6). It provides a detailed overview of its chemical properties, commercial suppliers, and its applications in biomedical research, with a focus on its role as a precursor in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, also known as 6-Bromo-3-formylchromone, is a derivative of the chromone family. The presence of a bromine atom at the 6-position and a reactive carbaldehyde group at the 3-position makes it a valuable building block in medicinal chemistry.[1] Its structure combines the pharmacologically significant chromone core with functional groups amenable to further chemical modifications.[1]

Table 1: Physicochemical Properties of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

| Property | Value | Source(s) |

| CAS Number | 52817-12-6 | [1][2] |

| Molecular Formula | C₁₀H₅BrO₃ | [2] |

| Molecular Weight | 253.05 g/mol | [1][2] |

| Melting Point | 190-193 °C (lit.) | |

| Appearance | Solid | - |

| Synonyms | 6-Bromo-3-formylchromone, 6-Bromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | [2] |

Commercial Suppliers

A variety of chemical suppliers offer 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, typically for research and development purposes. The purity and available quantities can vary between suppliers.

Table 2: Commercial Suppliers of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

| Supplier | Catalog Number | Purity | Additional Information |

| Sigma-Aldrich | 402168 | 99% | - |

| Benchchem | B1268481 | Not specified | Inquire for details.[1] |

| Tokyo Chemical Industry (TCI) | B2239 | >98.0% (HPLC) | - |

| Alchem Pharmtech, Inc. | Z-43709 | 97+% | Available in 1g, 10g, 100g, 1kg packages.[2] |

| 2A Biotech | 2A-9043861 | 98.00% | -[3] |

| Aladdin Scientific | Not specified | >97.0% | -[2] |

Applications in Research and Drug Discovery

Derivatives of 3-formylchromone, including the 6-bromo substituted compound, have garnered significant interest in drug discovery due to their diverse biological activities. Research indicates their potential in several therapeutic areas.

Anticancer Activity

This compound serves as a crucial precursor for the synthesis of novel hybrid molecules with anticancer properties.[1] Derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The chromone scaffold is a common feature in molecules designed as topoisomerase inhibitors, which are critical enzymes in DNA replication and a target for cancer therapy.[4]

Enzyme Inhibition

The 3-formyl chromone structure has been identified as a scaffold for inhibitors of several enzymes, including:

Reversal of Multidrug Resistance

Some 3-formylchromone derivatives have been studied for their ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a significant challenge in chemotherapy where cancer cells develop resistance to a broad range of anticancer drugs.

Experimental Protocols

The following are representative experimental protocols that can be adapted for studies involving 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde and its derivatives.

Synthesis via Vilsmeier-Haack Reaction

The synthesis of 3-formylchromones is often achieved through the Vilsmeier-Haack reaction.[5]

General Protocol:

-

To a cooled solution of N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) with stirring to form the Vilsmeier reagent.

-

Slowly add a solution of the corresponding 2'-hydroxyacetophenone (in this case, 1-(5-bromo-2-hydroxyphenyl)ethanone) in DMF to the Vilsmeier reagent.

-

The reaction mixture is typically heated with stirring for several hours.

-

After cooling, the mixture is poured onto crushed ice.

-

The resulting precipitate, the 3-formylchromone product, is collected by filtration, washed, and can be further purified by recrystallization.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol Outline:

-

Cell Seeding: Plate cancer cells (e.g., human colon cancer cell lines HT-29 or hepatocellular carcinoma cell lines like HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde or its derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).[6]

Multidrug Resistance Reversal Assay (Rhodamine 123 Efflux Assay)

This assay measures the activity of P-glycoprotein (P-gp), a key efflux pump involved in multidrug resistance. The assay determines if a test compound can inhibit the efflux of a fluorescent substrate, such as Rhodamine 123, from MDR-overexpressing cancer cells.[7][8]

Protocol Outline:

-

Cell Preparation: Use a cancer cell line that overexpresses P-gp (e.g., a doxorubicin-resistant cell line) and its corresponding parental sensitive cell line.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (potential MDR modulator) for a defined period.

-

Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate to allow for its uptake.

-

Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in a fresh medium (with or without the test compound). Incubate for a period to allow for efflux of the dye.

-

Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of the P-gp efflux pump.[9][10]

Signaling Pathways and Experimental Workflows

Inhibition of the STAT3 Signaling Pathway in Hepatocellular Carcinoma

Research has implicated aberrant STAT3 (Signal Transducer and Activator of Transcription 3) signaling in the development and progression of hepatocellular carcinoma (HCC).[11][12] Activated STAT3 promotes cancer cell proliferation, survival, and angiogenesis.[12][13] 3-formylchromone derivatives have been investigated for their potential to counteract this pathway.

Caption: STAT3 signaling pathway inhibition by a chromone derivative.

General Experimental Workflow for Anticancer Drug Screening

The process of evaluating a compound like 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde for its potential as an anticancer agent follows a logical progression from initial synthesis to in vitro and potentially in vivo testing.

Caption: Workflow for anticancer screening of chromone derivatives.

References

- 1. 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | 52817-12-6 | Benchchem [benchchem.com]

- 2. 52817-12-6 CAS Manufactory [m.chemicalbook.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. anjs.edu.iq [anjs.edu.iq]

- 7. [Use of rhodamine 123 for the detection of multidrug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring multidrug resistance using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. STAT3 in hepatocellular carcinoma: new perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STAT3: An Emerging Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthetic Routes to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde and its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde and its subsequent derivatization. The chromone scaffold is a significant pharmacophore, and its halogenated derivatives are of particular interest in medicinal chemistry due to the influence of halogens on pharmacokinetic and pharmacodynamic properties.

Overview of Synthetic Strategy

The primary and most efficient method for the synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is the Vilsmeier-Haack reaction.[1][2][3] This reaction facilitates the formylation and cyclization of a substituted 2-hydroxyacetophenone in a one-pot procedure. The resulting 3-formylchromone is a versatile intermediate for the synthesis of a wide array of heterocyclic derivatives.[4][5]

The overall synthetic pathway can be visualized as a two-step process:

-

Synthesis of the Precursor: Preparation of 1-(5-bromo-2-hydroxyphenyl)ethanone.

-

Vilsmeier-Haack Cyclization: Formation of the 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde core.

-

Derivatization: Subsequent reactions of the 3-formyl group to generate diverse molecular architectures.

Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Synthesis of the Starting Material: 1-(5-bromo-2-hydroxyphenyl)ethanone

The required starting material, 1-(5-bromo-2-hydroxyphenyl)ethanone, can be synthesized from commercially available precursors. A common method involves the bromination of 2'-hydroxyacetophenone.

Experimental Protocol: Bromination of 2'-hydroxyacetophenone

This protocol is adapted from general procedures for the bromination of activated aromatic rings.

-

Materials:

-

2'-Hydroxyacetophenone

-

N-Bromosuccinimide (NBS)

-

Acetic acid

-

Ethanol

-

-

Procedure:

-

Dissolve 2'-hydroxyacetophenone (1 equivalent) in glacial acetic acid.

-

Slowly add N-Bromosuccinimide (1.1 equivalents) to the solution in portions, while maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to afford pure 1-(5-bromo-2-hydroxyphenyl)ethanone.

-

Table 1: Quantitative Data for the Synthesis of 1-(5-bromo-2-hydroxyphenyl)ethanone

| Starting Material | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |

| 2'-Hydroxyacetophenone | N-Bromosuccinimide | Acetic Acid | 4-6 | 80-90 |

Vilsmeier-Haack Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect a formylation and subsequent cyclization of the 2-hydroxyacetophenone derivative.[1]

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is adapted from a general procedure for the synthesis of substituted 3-formylchromones.[6]

-

Materials:

-

1-(5-bromo-2-hydroxyphenyl)ethanone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Ethanol

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to form the Vilsmeier reagent.

-

Dissolve 1-(5-bromo-2-hydroxyphenyl)ethanone (1 equivalent) in a minimum amount of DMF.

-

Add the solution of the acetophenone derivative dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to 60-70°C and maintain it at this temperature for 3-4 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Allow the mixture to stand for the product to precipitate completely.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain pure 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.

-

Table 2: Quantitative Data for the Vilsmeier-Haack Synthesis

| Starting Material | Reagents | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Typical Yield (%) |

| 1-(5-bromo-2-hydroxyphenyl)ethanone | POCl₃, DMF | DMF | 60-70 | 3-4 | 70-85 |

Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde Derivatives

The aldehyde functionality at the 3-position of the chromone ring is a versatile handle for the synthesis of a wide range of derivatives.

Oxidation to Carboxylic Acid

The carbaldehyde can be readily oxidized to the corresponding carboxylic acid, a key intermediate for the synthesis of amides and esters.

Experimental Protocol: Oxidation to 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid

-

Materials:

-

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

-

Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄ in acetone)

-

Acetone

-

Sulfuric acid (if using Jones reagent)

-

Sodium bisulfite

-

-

Procedure (using Jones Reagent):

-

Dissolve 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde in acetone.

-

Cool the solution in an ice bath.

-

Slowly add Jones reagent dropwise until a persistent orange color is observed.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the excess oxidant by adding a saturated solution of sodium bisulfite until the color changes from orange to green.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.

-

Recrystallize from a suitable solvent to obtain the pure product.

-

Table 3: Quantitative Data for the Oxidation Reaction

| Starting Material | Oxidizing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |

| 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | Jones Reagent | Acetone | 1-2 | 85-95 |

Synthesis of Heterocyclic Derivatives via Condensation Reactions

The aldehyde group can undergo condensation reactions with various nucleophiles to form a diverse range of heterocyclic derivatives.[4]

Experimental Protocol: General Procedure for Knoevenagel Condensation

-

Materials:

-

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Base catalyst (e.g., piperidine, triethylamine)

-

Solvent (e.g., ethanol, acetic acid)

-

-

Procedure:

-

Dissolve 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent.

-

Add a catalytic amount of the base.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the precipitated product, wash with cold solvent, and dry.

-

Recrystallize if necessary.

-

Table 4: Examples of Heterocyclic Derivatives from Condensation Reactions

| Active Methylene Compound | Base | Solvent | Product Type | Typical Yield (%) |

| Malononitrile | Piperidine | Ethanol | 2-Amino-3-cyano-4-(6-bromo-4-oxo-4H-chromen-3-yl)-4H-pyran derivative | 80-90 |

| Ethyl cyanoacetate | Piperidine | Ethanol | Ethyl 2-cyano-3-(6-bromo-4-oxo-4H-chromen-3-yl)acrylate derivative | 75-85 |

| Thiobarbituric acid | Acetic Acid | Acetic Acid | 5-(6-Bromo-4-oxo-4H-chromen-3-ylmethylene)thiobarbituric acid derivative | 85-95 |

Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde and its derivatives.

Vilsmeier-Haack Reaction Mechanism

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for the synthesis of the target compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. scispace.com [scispace.com]

- 5. The Synthesis of Heterocyclic Compounds Based on 3-Formylchromone via Organic Reactions | Semantic Scholar [semanticscholar.org]

- 6. asianpubs.org [asianpubs.org]

Application Notes and Protocols: 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. The presence of the chromone core, a bromine atom at the 6-position, and a reactive carbaldehyde group at the 3-position provides a unique combination of structural features that are instrumental in modulating pharmacological activity. The bromine atom, in particular, can participate in halogen bonding, a crucial interaction for enhancing binding affinity to biological targets.[1] This document provides detailed application notes on the therapeutic potential of derivatives of this compound, along with protocols for their synthesis and biological evaluation.

Therapeutic Applications

Derivatives of 6-bromo-4-oxo-4H-chromene-3-carbaldehyde have shown significant promise in several therapeutic areas, most notably in oncology.

Anticancer Activity

The chromone scaffold is a well-established pharmacophore in the development of anticancer agents.[2][3] Derivatives synthesized from 6-bromo-4-oxo-4H-chromene-3-carbaldehyde have demonstrated potent cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death, a key process in eliminating cancerous cells.

A series of 8-bromo-dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives, synthesized from a 6-bromo-3-hydroxychromone precursor, were evaluated for their in vitro cytotoxic activity against the MCF-7 human breast cancer cell line.[4] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound ID | R-group (at position 4) | IC50 (µg/mL) on MCF-7 cells |

| 6f | 4-Fluorophenyl | > 100 |

| 6g | 4-Chlorophenyl | 19.3 ± 0.9 |

| 6h | 4-Bromophenyl | 17.5 ± 1.1 |

| 6i | 4-Nitrophenyl | 35.2 ± 1.5 |

| 6j | 4-Methylphenyl | 24.7 ± 1.3 |

Data extracted from Eslaminejad et al., Iran J Pharm Res, 2023.[4]

Experimental Protocols

Synthesis of 8-Bromo-dihydropyrano[3,2-b]chromene-3-carbonitrile Derivatives

This protocol is adapted from the synthesis of halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives.[4]

Materials:

-

6-Bromo-3-hydroxychromone (precursor)

-

Substituted aromatic aldehydes

-

Malononitrile

-

Triethylamine

-

Ethanol (absolute)

-

Round-bottomed flask

-

Magnetic stirrer

-

Reflux condenser

-

Thin-layer chromatography (TLC) plates

-

Hexane

-

Ethyl acetate

Procedure:

-

To a 50 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-3-hydroxychromone (2 mmol), the desired aromatic aldehyde (2 mmol), and malononitrile (2.1 mmol) in ethanol (10 mL).

-

Add three drops of triethylamine to the mixture.

-

Stir the reaction mixture and reflux for 1 hour.

-

Monitor the progress of the reaction using TLC with a hexane/ethyl acetate eluent.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of 8-Bromo-dihydropyrano[3,2-b]chromene derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

MCF-7 human breast cancer cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-